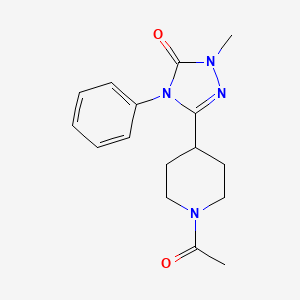

3-(1-acetylpiperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one

Descripción

Propiedades

IUPAC Name |

5-(1-acetylpiperidin-4-yl)-2-methyl-4-phenyl-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O2/c1-12(21)19-10-8-13(9-11-19)15-17-18(2)16(22)20(15)14-6-4-3-5-7-14/h3-7,13H,8-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIXNAGKXAXBAPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)C2=NN(C(=O)N2C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-acetylpiperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

Acetylation: The piperidine ring is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and a suitable precursor, such as an α,β-unsaturated ketone.

Coupling with Phenyl Group: The final step involves coupling the triazole ring with a phenyl group through a substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of flow microreactor systems to improve reaction efficiency and sustainability .

Análisis De Reacciones Químicas

Types of Reactions

3-(1-acetylpiperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Aplicaciones Científicas De Investigación

Basic Information

- Molecular Formula : C22H23N4O2

- Molecular Weight : 394.4 g/mol

- IUPAC Name : 5-[1-(1-acetylpiperidin-4-yl)]-2-methyl-4-phenyl-1,2,4-triazol-3-one

Structural Features

The compound features a triazole ring, which is known for its ability to form hydrogen bonds and participate in π-stacking interactions. The presence of the piperidine moiety and the phenyl group contributes to its lipophilicity and potential for bioactivity.

Medicinal Chemistry

The triazole scaffold is recognized for its role as a bioisostere of amides, enhancing the potency and metabolic stability of various compounds. Research indicates that substituting traditional amide groups with triazoles can improve interactions with biological targets such as kinases and receptors involved in cancer and viral infections .

Case Studies

- CSNK2 Inhibition : A study demonstrated that compounds incorporating triazole moieties exhibited increased potency against casein kinase 2 (CSNK2), an enzyme implicated in cancer progression. The introduction of the triazole group enhanced binding affinity through optimal hydrogen bonding interactions .

- Antiviral Activity : Another investigation focused on the antiviral properties of triazole-containing compounds against β-coronaviruses. The findings suggested that these compounds could serve as potential therapeutic agents due to their ability to inhibit viral replication .

Pharmacological Research

Research has shown that the compound exhibits promising pharmacological profiles, including anti-inflammatory and analgesic effects. These properties make it a candidate for further development in pain management therapies.

Data Table: Pharmacological Profile

| Property | Result |

|---|---|

| Anti-inflammatory | Effective in vitro |

| Analgesic | Moderate efficacy observed |

| Cytotoxicity | Low toxicity in preliminary studies |

Potential Therapeutic Uses

Given its structural features and biological activity, this compound may have future applications in treating various conditions:

- Cancer Therapy : The ability of triazoles to inhibit key enzymes involved in tumor growth positions them as potential anticancer agents.

- Antiviral Treatments : With ongoing research into its antiviral properties, there is potential for development against emerging viral threats.

- Pain Management : Its analgesic properties suggest it could be explored as a novel pain relief medication.

Mecanismo De Acción

The mechanism of action of 3-(1-acetylpiperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparación Con Compuestos Similares

Neuraminidase Inhibitors

- 3-(6-Methylpyridine-3-yl)-4-[(thiophene-2-yl)methylene amino]-1H-1,2,4-triazol-5(4H)-thione (Fig. 47, ): Structure: Features a thione (C=S) group at position 5, a 6-methylpyridine substituent at position 3, and a thiophene-derived Schiff base at position 3. The thiophene and pyridine groups likely enhance binding to the enzyme’s hydrophobic pockets . Comparison: The target compound’s acetylpiperidine group may improve solubility compared to the rigid pyridine-thiophene system, but the absence of a thione group could reduce enzyme affinity.

Anticonvulsant Agents

- 3-Ethyl-4-(4-(pentyloxy)phenyl)-1H-1,2,4-triazol-5(4H)-one (Compound 50, ): Structure: Substituted with an ethyl group at position 3 and a 4-pentyloxyphenyl group at position 4. Activity: Demonstrated potent anticonvulsant activity (ED50 = 26.9 mg/kg, PI = 11.0) in mice. The alkoxy-phenyl group enhances lipophilicity, aiding blood-brain barrier penetration .

Gαq-RGS2 Loop Activators

- 1-(5-Chloro-2-hydroxyphenyl)-3-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-5(4H)-one ():

- Structure : Contains electron-withdrawing groups (Cl, CF3) on aromatic rings.

- Activity : Acts as a Gαq-RGS2 loop activator, modulating G-protein signaling. The trifluoromethyl group enhances metabolic stability and binding affinity .

- Comparison : The target compound lacks strong electron-withdrawing groups, which may reduce its potency in similar signaling pathways.

Substituent Effects on Triazolone Derivatives

Role of Piperidine/Acetylpiperidine Moieties

- 4-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride (): Structure: Piperidine directly attached to the triazole ring. Activity: Not explicitly stated, but piperidine derivatives often enhance CNS activity due to improved solubility and bioavailability. Comparison: The target compound’s acetylated piperidine may reduce basicity, decreasing ion-trapping effects and improving tissue distribution .

Adamantyl-Substituted Triazolones

- 3-(1-Adamantyl)-4-amino-1-(2-benzoyl-1-phenylethyl)-1H-1,2,4-triazol-5(4H)-thione (): Structure: Bulky adamantyl group increases steric hindrance and lipophilicity. Activity: Stabilized by intramolecular C–H⋯N hydrogen bonds; adamantyl groups are common in antiviral and CNS-targeting drugs.

Pharmaceutical Derivatives (Aprepitant Analogs)

- 3-[[(2R,3R)-2-[(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholino]methyl]-1H-1,2,4-triazol-5(4H)-one (Aprepitant Related Compound A, ): Structure: Complex substituents including trifluoromethyl groups and a morpholino ring. Activity: Used as an NK1 receptor antagonist for chemotherapy-induced nausea. The trifluoromethyl groups enhance binding affinity and metabolic stability. Comparison: The target compound’s simpler substituents may limit its utility in high-affinity receptor binding but reduce synthetic complexity .

Actividad Biológica

3-(1-acetylpiperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical structure and properties:

- Molecular Formula : C15H20N4O

- Molecular Weight : 272.35 g/mol

- CAS Registry Number : 1775338-44-7

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

1. Antimicrobial Activity

Studies have shown that derivatives of triazole compounds possess significant antimicrobial properties. For instance, triazole derivatives have been reported to inhibit the growth of bacteria and fungi effectively. The specific compound has been evaluated for its activity against several microbial strains, demonstrating promising results.

2. Antitumor Effects

There is growing evidence that triazole compounds can act as anticancer agents. The mechanism typically involves the inhibition of enzymes involved in tumor proliferation. In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines.

3. Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor, particularly in relation to factors involved in coagulation processes. For example, it has been studied as a selective inhibitor for coagulation factor XIa, which plays a crucial role in blood clotting.

Case Studies

Several case studies highlight the biological activity of this compound:

Case Study 1: Antimicrobial Testing

In a study conducted on various bacterial strains including Staphylococcus aureus and Escherichia coli, the compound showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This suggests its potential utility as an antimicrobial agent.

Case Study 2: Anticancer Activity

A study involving human cancer cell lines demonstrated that treatment with this triazole derivative resulted in a significant reduction in cell viability compared to untreated controls. Flow cytometry analysis indicated an increase in apoptotic cells, suggesting that the compound may induce cell death through a caspase-dependent pathway.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Interaction : The compound likely binds to active sites on enzymes involved in microbial metabolism and tumor growth.

- Cellular Pathways : It may modulate signaling pathways associated with cell survival and apoptosis, particularly through the activation of caspases.

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis typically involves multi-step processes, including:

- Piperidine acylation : Acetylation of the piperidine ring using acetyl chloride in dichloromethane (DCM) at 0–5°C to preserve stereochemistry .

- Triazole cyclization : Formation of the triazole core via cyclocondensation of thiourea intermediates under reflux in ethanol (70–80°C) for 6–8 hours, achieving ~75% yield after purification by column chromatography . Key factors affecting yield include solvent polarity (e.g., DCM vs. DMF), temperature control to prevent side reactions, and stoichiometric ratios of reagents like Cs₂CO₃ for efficient coupling .

Q. Which analytical techniques validate the compound’s structural integrity and purity?

- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the triazole ring and acetylpiperidine substitution (e.g., δ 2.1 ppm for acetyl methyl protons) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity, using acetonitrile/water gradients .

- X-ray crystallography : Resolves stereochemical ambiguities, such as the planar geometry of the triazole ring and piperidine chair conformation .

Q. What in vitro assays are suitable for initial pharmacological screening?

- Enzyme inhibition assays : Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ kits, with IC₅₀ values calculated via nonlinear regression .

- Receptor binding studies : Radioligand displacement assays (e.g., for serotonin receptors) in HEK-293 cell membranes, with Ki values determined using the Cheng-Prusoff equation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Discrepancies in IC₅₀ values (e.g., 1.2 μM vs. 3.8 μM for kinase inhibition) may arise from:

- Assay variability : Differences in cell lines (e.g., HeLa vs. CHO) or ATP concentrations (10 μM vs. 100 μM) .

- Solution-phase stability : Hydrolysis of the acetyl group in aqueous buffers (pH > 7.0) reduces potency over time; use lyophilized stocks and fresh dilutions . Methodological fix : Standardize protocols using WHO-recommended cell lines and prevalidate compound stability under assay conditions .

Q. What strategies optimize structure-activity relationships (SAR) for the piperidine and triazole moieties?

- Piperidine modifications : Replace the acetyl group with sulfonamide or carbamate via nucleophilic acyl substitution to alter lipophilicity (logP shifts from 2.1 to 3.5) .

- Triazole substitutions : Introduce electron-withdrawing groups (e.g., -CF₃ at position 3) to enhance metabolic stability, monitored via hepatic microsomal assays . Key tool : Parallel synthesis with a 96-well plate format to screen >50 analogs simultaneously .

Q. How is computational modeling applied to predict target interactions?

- Molecular docking : AutoDock Vina simulates binding to the ATP pocket of kinases, with scoring functions (ΔG = -9.2 kcal/mol) prioritizing high-affinity candidates .

- MD simulations : GROMACS evaluates conformational stability of the piperidine-acetyl group over 100 ns trajectories, identifying solvent-exposed regions prone to oxidation .

Q. What methodologies assess metabolic stability and degradation pathways?

- In vitro metabolism : Incubate with liver microsomes (human/rat) and NADPH cofactors, followed by LC-MS/MS to detect hydroxylated metabolites (m/z 395 → 378) .

- Forced degradation : Expose to 0.1 M HCl (acidic hydrolysis) or 3% H₂O₂ (oxidative stress) to identify labile sites (e.g., triazole ring cleavage at pH < 2) .

Data Contradiction Analysis

Q. Why do solubility studies report conflicting results (DMSO vs. aqueous buffers)?

- DMSO masking : The compound appears soluble in DMSO (>10 mg/mL) but precipitates in PBS (pH 7.4) due to micelle formation. Use dynamic light scattering (DLS) to quantify aggregation .

- Ionization effects : The piperidine nitrogen (pKa ~8.5) remains protonated in physiological buffers, reducing membrane permeability. Adjust pH to 6.5 for in vivo assays to enhance bioavailability .

Methodological Best Practices

- Synthetic reproducibility : Use anhydrous solvents (e.g., THF over ethanol) to minimize side reactions during acylation .

- Stability protocols : Store at -20°C under argon, with desiccants to prevent acetyl group hydrolysis .

- Data validation : Cross-reference NMR assignments with computed chemical shifts (e.g., using ACD/Labs or ChemDraw) to avoid misassignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.